![molecular formula C24H24ClN5O2S B2795748 1-((2-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111222-05-9](/img/structure/B2795748.png)
1-((2-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Quinazoline and triazole derivatives can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction1. In particular, the Povarov imino-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, has become a powerful tool for the synthesis of quinazoline derivatives1.Molecular Structure Analysis
The molecular structure of these compounds can be determined using spectroscopic methods and confirmed via single crystal X-ray diffraction method3. Density functional theory (DFT) can be used to calculate the optimal structure of the compound4.
Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied, depending on the specific substituents present in the molecule. For instance, aromatic nucleophilic substitution reactions can be used to synthesize new derivatives3.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by their specific structure and substituents. For instance, some derivatives show weak luminescent properties in solution5.Scientific Research Applications
Synthesis and Characterization
The compound is synthesized and characterized as part of a broader category of triazoloquinazoline derivatives. These compounds, including variations with different substituents, are primarily investigated for their potential in medicinal chemistry. Synthesis techniques often involve cyclization reactions and substitutions to introduce various functional groups, aimed at exploring the chemical space for desirable biological activities (Holla et al., 2005).
Antibacterial and Antifungal Activities
Several derivatives of triazoloquinazolines show promising antibacterial and antifungal activities. For instance, certain compounds within this class have been tested against various bacterial and fungal strains, demonstrating moderate to potent efficacy. This suggests potential applications in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance activity (Gadhave & Kuchekar, 2020).
Anticancer Potential
Research on triazoloquinazolines extends into anticancer activity, with some derivatives showing effects against cancer cell lines. For example, compounds with specific substitutions have been evaluated for their ability to induce cytotoxicity in tumor cells, suggesting a pathway for the development of new anticancer drugs. The focus on DNA interaction and the induction of cell death underscores the therapeutic potential of these molecules in oncology (Ovádeková et al., 2005).
Molecular Docking and Enzyme Inhibition
The compound and its derivatives are also subjects of computational studies, including molecular docking, to predict interactions with biological targets. These studies aim to identify potential mechanisms of action, such as enzyme inhibition, which could be relevant for treating various diseases. By understanding how these molecules interact with specific proteins, researchers can design more effective drugs with targeted actions (Gadhave & Kuchekar, 2020).
Safety And Hazards
The safety and hazards associated with these compounds can vary widely depending on their specific structure and properties. It’s important to handle these compounds with care and use appropriate safety measures.
Future Directions
Given the wide range of biological activities exhibited by quinazoline and triazole derivatives, there is significant potential for further research and development in this area. This could include the synthesis of new derivatives, investigation of their biological activities, and development of new drugs or drug candidates21.
Please note that this information is general and may not apply specifically to “1-((2-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide”. For detailed information about this specific compound, further research would be needed.
properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfanyl]-N-cyclohexyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2S/c1-29-22(32)18-12-11-15(21(31)26-17-8-3-2-4-9-17)13-20(18)30-23(29)27-28-24(30)33-14-16-7-5-6-10-19(16)25/h5-7,10-13,17H,2-4,8-9,14H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQZNKWNLVRWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

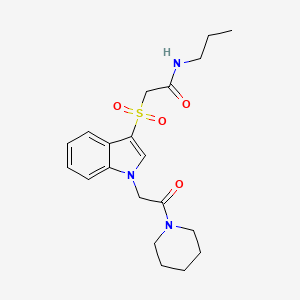
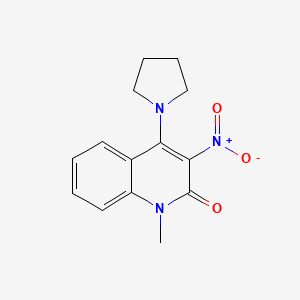
![1,3,5-Trimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2795669.png)
![3,3,3-Trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2795671.png)
![6-[(3-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2795672.png)
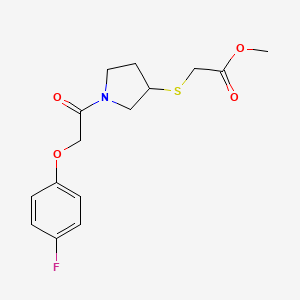
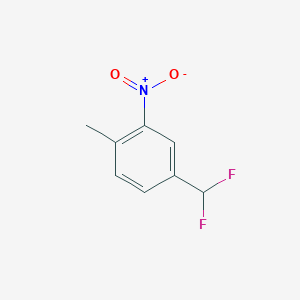
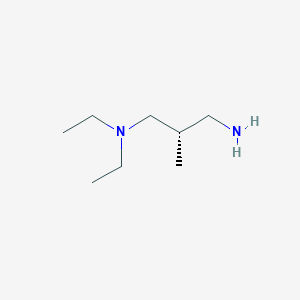
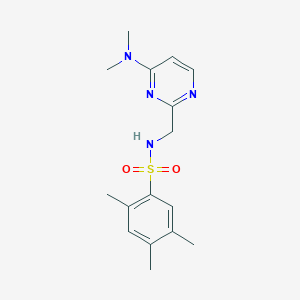
![(Z)-ethyl 2-((4-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2795683.png)
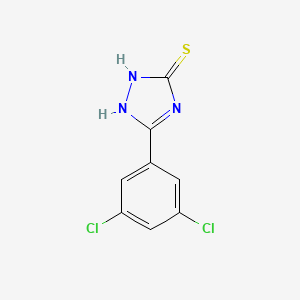
![1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2795686.png)
![3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2795687.png)
![3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2795688.png)